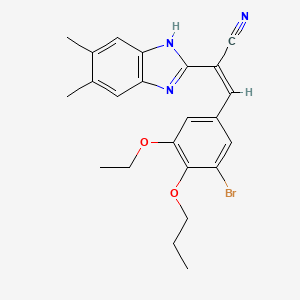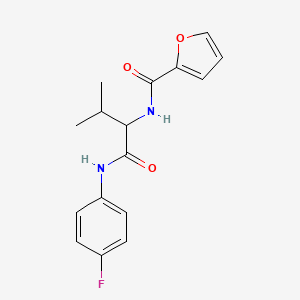
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP-1, is a synthetic compound that belongs to the piperazinecarboxamide family. It has been studied for its potential use in the field of neuroscience and pharmacology due to its ability to modulate the activity of certain receptors in the brain.
作用機序
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This means that it can both activate and inhibit the activity of these receptors, depending on the concentration of the compound and the specific receptor subtype. The exact mechanism of action of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been reported to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of using 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for certain receptors, which allows researchers to study the specific effects of modulating these receptors without interfering with other signaling pathways. However, one limitation of using 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide is its relatively low potency, which requires higher concentrations of the compound to achieve significant effects. This can lead to potential side effects and may limit its therapeutic potential.
将来の方向性
There are several potential future directions for research on 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent analogues of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide that can achieve similar effects at lower concentrations. Another area of interest is the investigation of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide's effects on other neurotransmitter systems and brain regions, which may have implications for the treatment of other neurological disorders. Finally, further studies are needed to determine the long-term safety and efficacy of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide in humans.
合成法
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide can be synthesized by reacting 2-ethylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then further reacted with piperazinecarboxylic acid to produce 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide. This synthesis method has been reported in a scientific paper by Liu et al. (2017).
科学的研究の応用
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
4-cyclohexyl-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-8-6-7-11-18(16)20-19(23)22-14-12-21(13-15-22)17-9-4-3-5-10-17/h6-8,11,17H,2-5,9-10,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNJLIUTFJNJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)